molecular formula C9H9Cl2N3 B047849 Clonidine CAS No. 4205-90-7

Clonidine

Cat. No. B047849
CAS RN: 4205-90-7
M. Wt: 230.09 g/mol
InChI Key: GJSURZIOUXUGAL-UHFFFAOYSA-N
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Description

Clonidine is an antihypertensive medication that belongs to the class of medicines called antihypertensives . It works in the brain to change some of the nerve impulses, causing the blood vessels to relax and blood to pass through them more easily, which lowers blood pressure . It is also used to treat attention deficit hyperactivity disorder (ADHD) .


Synthesis Analysis

Clonidine is synthesized from readily available starting materials. The process involves formylating o-chlorophenylhydroxylamine, obtained from o-chloronitrobenzene, to N-(2-chlorophenyl)-N-hydroxyformamide .


Molecular Structure Analysis

The molecular structure of clonidine in the solid phase was determined using X-ray diffraction (XRD). Clonidine crystallizes in the monoclinic space group P 2 1 / c as a twinned crystal .


Chemical Reactions Analysis

Clonidine hydrochloride oral liquids prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles were found to maintain physical and chemical stabilities over a period of 90 days at 25°C .


Physical And Chemical Properties Analysis

Clonidine hydrochloride oral liquids (20-μg/mL) prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles were found to maintain physical and chemical stabilities over a period of 90 days at 25°C .

Scientific Research Applications

Treatment of Acute Mania in Bipolar Disorder

Scientific Field

Psychiatry

Summary of Application

Clonidine, an alpha-2 adrenergic agonist, has been proposed as an antimanic agent that acts by reducing noradrenergic transmission . It is used for the treatment of acute mania/hypomania in patients with bipolar disorder .

Methods of Application

A comprehensive literature search was performed to identify randomized controlled trials (RCT) and non-randomized studies investigating the efficacy and safety of monotherapy/adjuvant treatment with clonidine for acute mania/hypomania in patients with bipolar disorder .

Results or Outcomes

Non-randomized studies showed clonidine to help reduce symptoms of mania. However, data from placebo controlled RCTs were inconsistent . One RCT showed adjuvant clonidine as superior to placebo, whereas another RCT reported that clonidine was not better than placebo . In individual RCTs, lithium and valproate offered better antimanic effects compared to clonidine .

Treatment of Symptoms of Attention-Deficit Hyperactivity Disorder (ADHD)

Scientific Field

Child Psychiatry and Neurology

Summary of Application

Clonidine is used to treat symptoms of ADHD in children and adolescents with ADHD and ADHD comorbid with conduct disorder, developmental delay, and tic disorders .

Methods of Application

A review of the literature from 1980 to 1999 revealed 39 studies that reported clonidine’s efficacy and side effects for symptoms of ADHD and comorbid conditions .

Results or Outcomes

Meta-analysis using weighted variables revealed clonidine demonstrates a moderate effect size of 0.58 ± 0.16 (95% confidence interval = 0.27-0.89) on symptoms of ADHD .

Treatment for Opioid Withdrawal

Scientific Field

Addiction Medicine

Summary of Application

Clonidine is widely used today as an adjunct treatment for opioid withdrawal, OUD-related craving, anxiety, and in the transition to naltrexone to treat physicians, executives, and other patients with OUDs .

Methods of Application

The neurochemical mechanisms of clonidine especially related to the catecholaminergic activity of, for example, norepinephrine and dopamine, provides treatments with a promise to reverse opioid-induced changes in the locus coeruleus, as well as enhance dopaminergic recruitment across this brain region to attenuate the norepinephrine hyperactivity .

Results or Outcomes

The specific outcomes of this application are not detailed in the source. However, the source suggests that clonidine has shown promise in reversing opioid-induced changes and reducing symptoms of withdrawal .

Safety And Hazards

Clonidine may cause side effects such as dry mouth, drowsiness, headache, fatigue, dizziness on standing, dry eyes, and constipation . It may lower blood pressure and increase the risk of falls when going from a lying or sitting position to standing . Drowsiness caused by clonidine may affect a person’s ability to drive or operate machinery .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSURZIOUXUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4205-91-8 (mono-hydrochloride)
Record name Clonidine [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6022846
Record name Clonidine
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Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
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Solubility

Insoluble in water, 4.80e-01 g/L
Record name CLONIDINE
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Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla., Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna., Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive., THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION., Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated.
Record name Clonidine
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Record name CLONIDINE
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Product Name

Clonidine

Color/Form

Crystals

CAS RN

4205-90-7
Record name Clonidine
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Record name Clonidine
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Record name CLONIDINE
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Record name CLONIDINE
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Record name Clonidine
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Melting Point

130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/
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Record name CLONIDINE
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Record name Clonidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2,6-dichlorophenylsulfonic acid (1.0 g, 0.0037 m) was added to ethylenediamine (0.5 g, 0.008 m) in the absence of solvent. The reaction exothermed to 35° C. and was diluted with acetonitrile and heated at 65° C. for 7.25 hr. The reaction was concentrated, treated with sodium hydroxide and extracted with methylene chloride. The organic phase was dried and concentrated to yield 0.5 g of clonidine. The product was identified by spectroscopic methods.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Basically 0.1 mg (base equivalent) of clonidine hydrochloride was blended with 13 mg of calcium phosphate dibasic, with 15 mg of microcrystalline cellulose, with 40 mg of hydroxypropyl methyl cellulose, 1 mg of colloidal silica and 0.9 mg of magnesium stearate.
Quantity
0.1 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
15 mg
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxypropyl methyl cellulose
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.9 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloroaniline (0.162 g, 1 mmol), imidazoline-2-sulfonic acid (0.30 g, 2 mmol) and isobutanol (3 ml) was heated to 125° C. and maintained at this temperature for 16 hours. The mixture was then cooled to room temperature, diluted with CHCl3 (10 ml) and washed twice with 2 ml of aqueous 1 N NaOH. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo to yield a solid which was chromatographed (silica gel, 10:1 CHCl3 /CH3OH saturated with NH3 (g)) to yield 0.147 g (a yield of 64%) of the title compound as a white solid, which was characterized spectroscopically.
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292,000
Citations
SG Gourlay, LF Stead, N Benowitz… - Cochrane Database …, 1996 - cochranelibrary.com
… The aim of this review is to determine clonidine's effectiveness in helping smokers to quit. … We considered randomised trials of clonidine versus placebo with a smoking cessation …
Number of citations: 401 www.cochranelibrary.com
H Stähle - Best Practice & Research Clinical Anaesthesiology, 2000 - Elsevier
… the log P value found for clonidine (0.48). Among the hundreds of clonidine-like compounds that … comparable to that of clonidine, indicating that clonidine represents an optimal chemical …
Number of citations: 63 www.sciencedirect.com
PJ Devereaux, DI Sessler, K Leslie… - … England Journal of …, 2014 - Mass Medical Soc
… to allow separate evaluation of low-dose clonidine versus placebo and low-dose aspirin … of clonidine with placebo, patients were randomly assigned to receive clonidine (0.2 mg per …
Number of citations: 379 www.nejm.org
JF Leckman, MT Hardin, MA Riddle… - Archives of general …, 1991 - jamanetwork.com
… The magnitude of response was greater in the group receiving clonidine. Clinician-rated … most responsive to clonidine treatment. These results indicate that clonidine is more effective …
Number of citations: 442 jamanetwork.com
CT Dollery, DS Davies, GH Draffan… - Clinical …, 1976 - Wiley Online Library
A 300‐µg oral dose of clonidine was administered to 5 normal volunteers and measurements of plasma concentration and effects upon blood pressure, heart rate, circulatory reflexes, …
Number of citations: 320 ascpt.onlinelibrary.wiley.com
S Basker, G Singh, R Jacob - Indian journal of anaesthesia, 2009 - ncbi.nlm.nih.gov
Clonidine, an alpha-2 agonist is a known antihypertensive agent. Because of its sedative and analgesic effects, it is gaining popularity in anaesthesiology. It can be used to premedicate …
Number of citations: 96 www.ncbi.nlm.nih.gov
G Onesti, AB Schwartz, KE Kim… - Circulation …, 1971 - Am Heart Assoc
… In the anesthetized dog the intravenous administration of clonidine pro… clonidine alone in doses of 400 to 900 itg per day, a modest antihypertensive effect is achieved. When clonidine is …
Number of citations: 180 www.ahajournals.org
MS Gold, AC Pottash, DR Sweeney, HD Kleber - Jama, 1980 - jamanetwork.com
… Clonidine hydrochloride was administered to ten patients in an … Clonidine produced a rapid and statistically significant decrease in opiate withdrawal signs and symptoms. Clonidine …
Number of citations: 452 jamanetwork.com
A Keränen, S Nykänen, J Taskinen - European journal of clinical …, 1978 - Springer
… of substances like clonidine. In the present study the time course of clonidine plasma levels both after a single oral dose and continuous oral dosing of clonidine has been studied. The …
Number of citations: 101 link.springer.com
MS Gold, DE Redmond Jr, HD Kleber - The lancet, 1978 - Elsevier
… of clonidine on longer-term opiate abstinence and symptoms, the same patients did well while taking clonidine … , in a patient who did not take clonidine after hospital discharge. weeks or …
Number of citations: 843 www.sciencedirect.com

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